molecular formula C18H21N3O2S B2952200 1-acetyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034433-77-5

1-acetyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No. B2952200
CAS RN: 2034433-77-5
M. Wt: 343.45
InChI Key: DUYACNJYOMUBMW-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyridine ring, a thiophene ring, an amide group, and an acetyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The pyridine ring might undergo electrophilic substitution reactions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug. More research could also be done to optimize its synthesis and improve its yield .

properties

IUPAC Name

1-acetyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13(22)21-8-4-14(5-9-21)18(23)20-11-15-3-2-7-19-17(15)16-6-10-24-12-16/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYACNJYOMUBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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